Target Engagement: Topoisomerase I Inhibition Potency and Selective Bacterial Targeting
Seconeolitsine inhibits pneumococcal TopA relaxation activity with an IC50 of 17 μM [1]. Critically, at 50 μM—a concentration that achieves full inhibition of pneumococcal TopA—seconeolitsine does not inhibit human TOPO1 [2]. This establishes a significant selectivity window between bacterial and human type I topoisomerases, a feature not universally shared by all topoisomerase-targeting agents [3].
| Evidence Dimension | Enzyme inhibition (IC50) and selectivity |
|---|---|
| Target Compound Data | IC50 = 17 μM for S. pneumoniae TopA; no inhibition of human TOPO1 at 50 μM |
| Comparator Or Baseline | N-methyl-seconeolitsine: IC50 ≈ 17 μM for S. pneumoniae TopA (similar potency); selectivity data not reported |
| Quantified Difference | >2.9-fold selectivity window for bacterial TopA over human TOPO1 (based on 50 μM/17 μM) |
| Conditions | In vitro plasmid relaxation assay using purified pneumococcal TopA |
Why This Matters
Procurement decisions for antimicrobial research require compounds with validated target engagement and a clear selectivity margin to minimize eukaryotic cell toxicity and off-target effects.
- [1] García, M. T., Blázquez, M. A., Ferrándiz, M. J., Sanz, M. J. S., Silva-Martín, N., Hermoso, J. A., & De La Campa, A. G. (2011). New alkaloid antibiotics that target the DNA topoisomerase I of Streptococcus pneumoniae. Journal of Biological Chemistry, 286(8), 6402-6413. View Source
- [2] Valenzuela, M. V., Domenech, M., Mateos-Martínez, P., González-Camacho, F., de la Campa, A. G., & García, M. T. (2020). Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae. PLOS ONE, 15(11), e0241780. View Source
- [3] NCBI MeSH. seconeolitsine [Supplementary Concept]. MeSH Unique ID: C000620217. View Source
